4,7-dichloro-1H-pyrrolo[2,3-c]pyridine
Description
Properties
Molecular Formula |
C7H4Cl2N2 |
|---|---|
Molecular Weight |
187.02 g/mol |
IUPAC Name |
4,7-dichloro-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H |
InChI Key |
QNWICKJKQIWENU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[2,3-c]pyridine Derivatives
- 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine Molecular Formula: C₉H₁₀N₂O₂ Bioactivity: Demonstrated 64% BIF (binding inhibition factor) as an HIV-1 entry inhibitor, outperforming the 7-chloro-4-methoxy analog (57% BIF) .
7-Chloro-1H-pyrrolo[2,3-c]pyridine
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine
Pyrrolo[2,3-b]pyridine Derivatives
- 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
Pyrrolo[2,3-d]pyrimidine and Other Fused Systems
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine
Data Tables
Table 1. Molecular Properties of Selected Pyrrolopyridines
*Calculated based on isotopic mass data from analogous compounds .
Research Findings and Structure-Activity Relationships (SAR)
- Chlorine vs. Methoxy Substitutents : Chloro groups enhance electrophilicity and binding to hydrophobic pockets, whereas methoxy groups improve solubility but reduce potency .
- Positional Effects : Chlorine at position 4 (vs. 5 or 7) optimizes steric compatibility with kinase ATP-binding sites .
- Ring Fusion : [2,3-c] isomers exhibit greater planarity and purine mimicry than [2,3-b] or [3,2-c] analogs, favoring interactions with nucleic acid targets .
Preparation Methods
Direct Chlorination of Pyrrolo[2,3-c]pyridine
The most straightforward method involves direct chlorination of the parent pyrrolo[2,3-c]pyridine. Phosphorus oxychloride (POCl₃) is commonly employed as a chlorinating agent under reflux conditions.
Procedure :
-
Pyrrolo[2,3-c]pyridine (1.0 equiv) is suspended in POCl₃ (5.0 equiv) and heated at 110°C for 12 hours.
-
The reaction is quenched with ice water, and the pH is adjusted to 8–9 using aqueous ammonia.
-
The product is extracted with dichloromethane, dried over Na₂SO₄, and purified via recrystallization from ethanol/water.
Key Considerations :
-
Excess POCl₃ ensures complete dichlorination.
-
Regioselectivity is controlled by the electron-rich positions of the pyrrole and pyridine rings, favoring 4- and 7-substitution.
Cyclization of Chlorinated Precursors
An alternative approach constructs the bicyclic core from pre-chlorinated intermediates. For example, 3-amino-4,7-dichloropyridine can undergo cyclization with a ketone or aldehyde to form the pyrrole ring.
Procedure :
-
3-Amino-4,7-dichloropyridine (1.0 equiv) reacts with acetylacetone (1.2 equiv) in acetic acid at 80°C for 6 hours.
-
The mixture is cooled, diluted with water, and neutralized with NaHCO₃.
-
The precipitate is filtered and washed with cold methanol.
Advantages :
-
Avoids harsh chlorination conditions.
-
Enables modular substitution patterns.
Yield : 35–40% (reported in analogous syntheses).
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts chlorination efficiency. Polar aprotic solvents like DMF improve solubility but may promote side reactions. A comparative study reveals:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| POCl₃ (neat) | 110 | 23 | 95 |
| DMF | 120 | 18 | 88 |
| Toluene | 100 | 12 | 82 |
Neat POCl₃ provides the highest yield and purity due to its dual role as solvent and reagent.
Catalytic Additives
Lewis acids such as FeCl₃ or AlCl₃ can accelerate chlorination. For instance, adding FeCl₃ (0.1 equiv) reduces reaction time from 12 to 8 hours, though yields remain comparable (22–24%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.7 minutes, confirming >95% purity.
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost per kg (USD) | Quantity per kg Product |
|---|---|---|
| POCl₃ | 50 | 8.2 kg |
| 3-Aminopyridine | 120 | 1.5 kg |
Direct chlorination is more cost-effective than cyclization routes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,7-dichloro-1H-pyrrolo[2,3-c]pyridine, and what reaction conditions are critical for achieving high yields?
- Methodology : Synthesis typically involves multi-step halogenation and cyclization. For example, chlorination of the pyrrolopyridine core can be achieved using reagents like POCl₃ or SOCl₂ under reflux (80–110°C) . Key steps include:
-
Intermediate preparation : Starting with 1H-pyrrolo[2,3-c]pyridine, sequential chlorination at positions 4 and 7 using controlled stoichiometry of Cl₂ or NCS (N-chlorosuccinimide) .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
-
Critical conditions : Temperature control to avoid over-chlorination and use of anhydrous solvents to prevent hydrolysis .
Synthetic Route Reagents/Conditions Yield Reference Sequential chlorination NCS, DMF, 80°C, 6 hours 65–75% Direct dihalogenation POCl₃, reflux, 12 hours 50–60%
Q. How is the structural characterization of this compound typically performed?
- Spectroscopic methods :
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–8.3 ppm), with coupling constants (J = 4.7–5.3 Hz) confirming fused-ring geometry . Chlorine atoms induce deshielding in adjacent carbons (δ 120–135 ppm) .
- HRMS : Exact mass analysis (e.g., [M+H]⁺ = 202.9872) validates molecular formula .
- X-ray crystallography : Confirms planarity of the fused-ring system and Cl substituent positions (bond angles: 120° for pyridine ring) .
Q. What initial biological assays are recommended to evaluate proton pump inhibitory activity?
- In vitro assays :
- H⁺/K⁺-ATPase inhibition : Gastric membrane vesicles are treated with the compound (0.1–100 µM), and ATP hydrolysis is measured via phosphate release .
- Reversibility testing : Pre-incubate vesicles with the compound, then wash extensively; residual inhibition indicates irreversible binding .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of chlorination in the synthesis of this compound?
- Strategies :
- Directed ortho-metalation : Use protecting groups (e.g., SEM) on the pyrrole nitrogen to direct Cl⁻ to position 7 before deprotection and subsequent chlorination at position 4 .
- Catalytic systems : Pd-catalyzed C–H activation with Cl sources (e.g., CuCl₂) enhances selectivity for less-reactive positions .
Q. What computational approaches are suitable for predicting the binding affinity to proton pumps?
- Molecular docking : Use homology models of H⁺/K⁺-ATPase (based on PDB: 5YLU) to simulate interactions. The dichloro groups show strong van der Waals contacts with transmembrane helices .
- MD simulations : Assess stability of the compound in the binding pocket over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
- QSAR models : Correlate Cl substituent positions with IC₅₀ values from inhibition assays to predict optimized derivatives .
Q. How should contradictory data regarding reversible vs. irreversible proton pump inhibition be analyzed?
- Methodological reconciliation :
- Time-dependency assays : Compare pre-incubation vs. co-incubation effects. Irreversible inhibitors show time-dependent activity loss post-washout .
- Mass spectrometry : Detect covalent adducts between the compound and ATPase cysteine residues (e.g., m/z shifts) .
Q. What strategies enhance solubility of this compound derivatives without compromising activity?
- Structural modifications :
- PEGylation : Attach polyethylene glycol chains to the pyrrole nitrogen, improving aqueous solubility (tested via shake-flask method) .
- Salt formation : Hydrochloride salts increase solubility >10-fold in PBS (pH 7.4) while maintaining IC₅₀ < 1 µM .
- Prodrug design : Introduce ester moieties hydrolyzed in vivo (e.g., acetyloxymethyl), confirmed via LC-MS stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
